

An In-depth Technical Guide on 3,7,16-Trihydroxystigmast-5-ene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,7,16-Trihydroxystigmast-5-ene*

Cat. No.: *B1150938*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of **3,7,16-Trihydroxystigmast-5-ene**, a member of the phytosterol class of compounds. Despite its structural elucidation, public domain literature, as of this writing, lacks specific details regarding its biological activities, associated signaling pathways, and quantitative pharmacological data. This document consolidates the available chemical information and outlines general experimental protocols relevant to its class.

Chemical Structure and Identifiers

3,7,16-Trihydroxystigmast-5-ene is a complex phytosterol with a stigmastane skeleton. Its structure is characterized by a hydroxyl group at the C-3, C-7, and C-16 positions and a double bond between C-5 and C-6. The specific stereochemistry has been reported as 3β , 7α , 16β .

Table 1: Chemical Identifiers for **3,7,16-Trihydroxystigmast-5-ene**

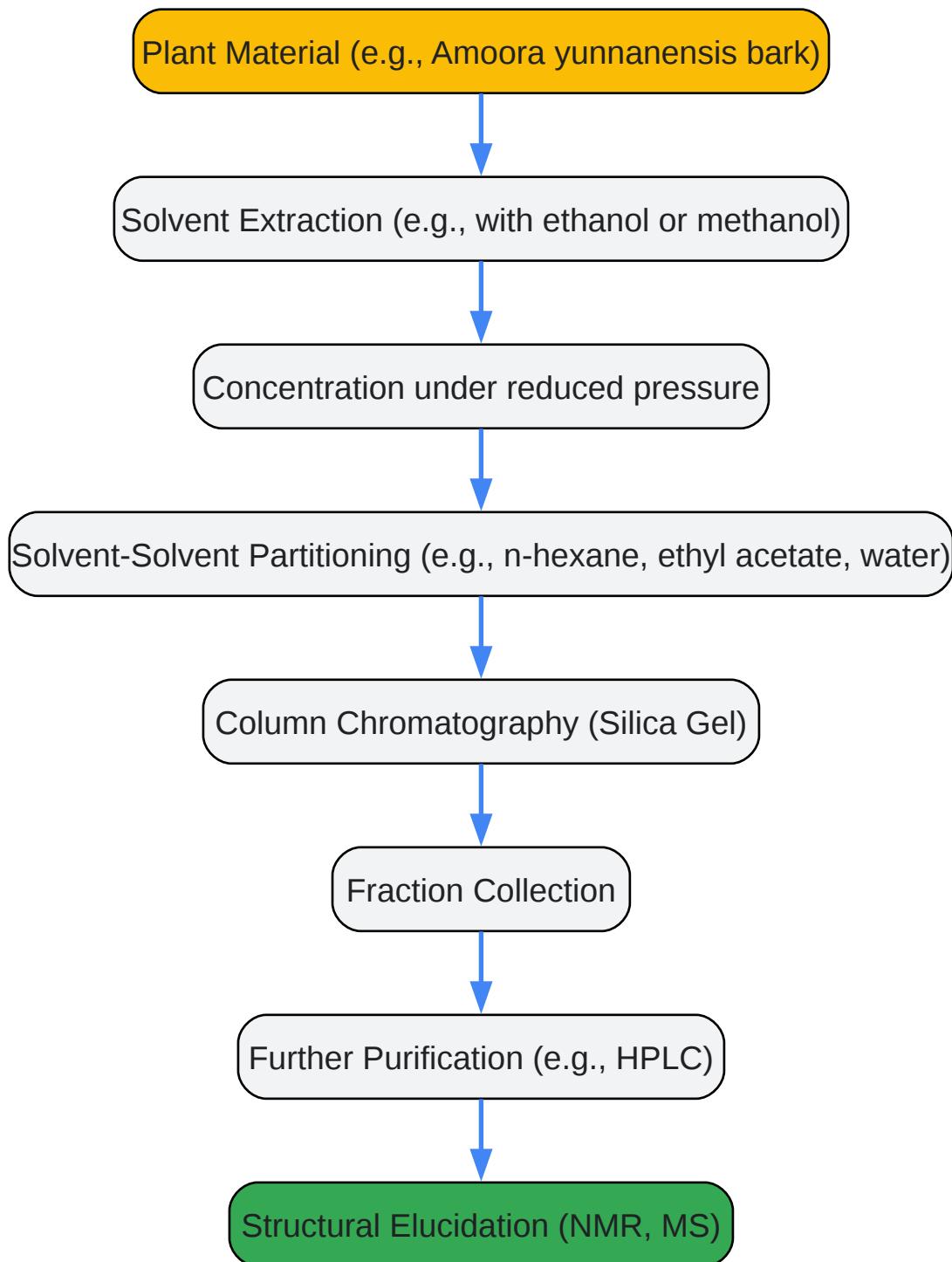
Identifier	Value
IUPAC Name	Stigmast-5-ene-3,7,16-triol, (3 β ,7 α ,16 β ,24x)
Synonyms	3 β , 7 α , 16 β -trihydroxy-stigmast-5-ene
CAS Number	289056-24-2
Molecular Formula	C ₂₉ H ₅₀ O ₃
Molecular Weight	446.7 g/mol
Canonical SMILES	C--INVALID-LINK--CC--INVALID-LINK--O)O">C@HC(--INVALID-LINK--CC)C
InChI Key	(Structure-specific key not publicly available)

Note: A definitive, validated SMILES string and InChI key for this specific stereoisomer are not readily available in public databases. The provided SMILES is a representation of the core structure and its specified stereochemistry.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **3,7,16-Trihydroxystigmast-5-ene** are not widely reported. However, based on its structure as a sterol, it is expected to be a white, crystalline solid with low solubility in water and higher solubility in organic solvents like ethanol, methanol, and chloroform.

Table 2: Predicted Physicochemical Properties

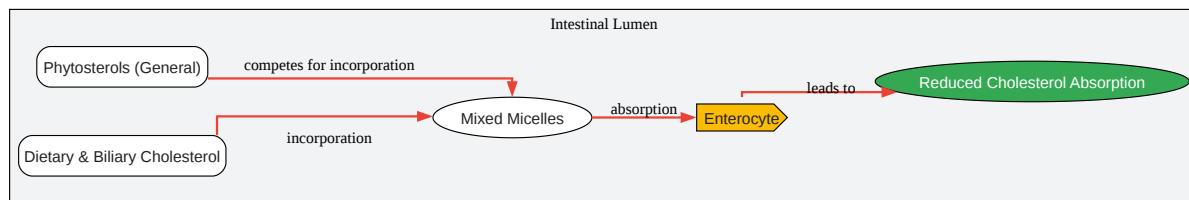

Property	Predicted Value
LogP	~5.8
Topological Polar Surface Area	60.69 Å ²
Hydrogen Bond Donors	3
Hydrogen Bond Acceptors	3
Rotatable Bonds	6

Note: These values are computational predictions and have not been experimentally verified.

Occurrence and Isolation

3,7,16-Trihydroxystigmast-5-ene has been isolated from the bark of *Amoora yunnanensis*.

While the detailed experimental protocol for its original isolation is not readily accessible, a general workflow for the isolation of phytosterols from plant material is presented below.


[Click to download full resolution via product page](#)

Caption: A generalized workflow for the isolation and purification of phytosterols from plant sources.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information in the public domain regarding the biological activity, pharmacological properties, or mechanism of action of **3,7,16-Trihydroxystigmast-5-ene**.

Phytosterols as a class are known to exhibit a range of biological activities, including cholesterol-lowering, anti-inflammatory, and anti-cancer effects. The general mechanism for the cholesterol-lowering effect of phytosterols involves the inhibition of cholesterol absorption in the intestine.

[Click to download full resolution via product page](#)

Caption: Simplified diagram of the general mechanism of cholesterol-lowering by phytosterols.

It is important to emphasize that this is a generalized pathway for the phytosterol class, and the specific activity of **3,7,16-Trihydroxystigmast-5-ene** has not been determined.

Experimental Protocols

Due to the lack of published biological studies, no specific experimental protocols for the evaluation of **3,7,16-Trihydroxystigmast-5-ene** are available. Researchers interested in investigating this compound could employ standard assays used for other phytosterols.

Hypothetical Experimental Design for Biological Screening:

- Cytotoxicity Assays:
 - Method: MTT or MTS assay against a panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., HEK293) to determine the half-maximal inhibitory concentration (IC_{50}).
 - Data Presentation: A table summarizing the IC_{50} values for each cell line.
- Anti-inflammatory Assays:
 - Method: Measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
 - Data Presentation: A dose-response curve and the calculated IC_{50} for NO inhibition.
- Cholesterol Uptake Assay:
 - Method: In vitro Caco-2 cell monolayer assay to measure the uptake of radiolabeled cholesterol in the presence of varying concentrations of **3,7,16-Trihydroxystigmast-5-ene**.
 - Data Presentation: A bar graph showing the percentage of cholesterol uptake relative to a control.

Conclusion and Future Directions

3,7,16-Trihydroxystigmast-5-ene is a structurally defined phytosterol with currently unknown biological functions. The lack of available data presents a clear opportunity for further research. Future studies should focus on:

- Total Synthesis: Development of a synthetic route to produce sufficient quantities for biological testing.
- Comprehensive Biological Screening: Evaluation of its cytotoxic, anti-inflammatory, cholesterol-lowering, and other potential pharmacological activities.
- Mechanism of Action Studies: If activity is identified, further experiments to elucidate the underlying signaling pathways.

This technical guide serves as a foundational document for researchers and professionals in drug development, highlighting both what is known and the significant knowledge gaps that remain for **3,7,16-Trihydroxystigmast-5-ene**.

- To cite this document: BenchChem. [An In-depth Technical Guide on 3,7,16-Trihydroxystigmast-5-ene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1150938#chemical-structure-of-3-7-16-trihydroxystigmast-5-ene\]](https://www.benchchem.com/product/b1150938#chemical-structure-of-3-7-16-trihydroxystigmast-5-ene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com